
(3R,4R)-3-fluoro-3-methyl-piperidin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,4R)-3-fluoro-3-methyl-piperidin-4-ol is a chiral compound with a piperidine ring structure It is characterized by the presence of a fluorine atom and a methyl group at the 3rd position and a hydroxyl group at the 4th position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-3-fluoro-3-methyl-piperidin-4-ol can be achieved through several methods. One common approach involves the use of chiral starting materials and enantioselective reactions to ensure the desired stereochemistry. For instance, the compound can be synthesized via a multi-step process starting from commercially available piperidine derivatives. Key steps may include fluorination, methylation, and hydroxylation reactions under controlled conditions to achieve the desired stereochemistry and functional groups.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic route for scalability and cost-effectiveness. This may include the use of continuous flow reactors for efficient reaction control and purification techniques such as crystallization or chromatography to obtain high-purity product. The choice of reagents and catalysts is crucial to ensure high yield and selectivity in the industrial setting.
化学反応の分析
Types of Reactions
(3R,4R)-3-fluoro-3-methyl-piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 4th position can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atom or convert the hydroxyl group to a hydrogen atom.
Substitution: The fluorine atom can be substituted with other functional groups such as halogens, alkyl groups, or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide or organolithium reagents for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the fluorine atom may result in a variety of substituted piperidine derivatives.
科学的研究の応用
(3R,4R)-3-fluoro-3-methyl-piperidin-4-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound can be used as a probe to study biological processes involving piperidine derivatives.
Industry: The compound can be used in the production of agrochemicals, flavors, and fragrances due to its unique chemical properties.
作用機序
The mechanism of action of (3R,4R)-3-fluoro-3-methyl-piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The fluorine atom and hydroxyl group play crucial roles in its binding affinity and selectivity. The compound may modulate the activity of its targets through various pathways, leading to desired biological effects.
類似化合物との比較
Similar Compounds
Similar compounds to (3R,4R)-3-fluoro-3-methyl-piperidin-4-ol include other fluorinated piperidine derivatives and chiral piperidines with different substituents. Examples include (3R,4R)-4-fluoro-1-(6-(3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl)acrylamide and (1S,3R,4R)-8,10-dihydroxyfenchone 10-O-β-D-glucoside .
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of both a fluorine atom and a hydroxyl group. These features contribute to its distinct chemical reactivity and potential for selective biological interactions, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C6H12FNO |
|---|---|
分子量 |
133.16 g/mol |
IUPAC名 |
(3R)-3-fluoro-3-methylpiperidin-4-ol |
InChI |
InChI=1S/C6H12FNO/c1-6(7)4-8-3-2-5(6)9/h5,8-9H,2-4H2,1H3/t5?,6-/m1/s1 |
InChIキー |
LAHZTLAEFVDQON-PRJDIBJQSA-N |
異性体SMILES |
C[C@]1(CNCCC1O)F |
正規SMILES |
CC1(CNCCC1O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(S)-7'-(Diphenylphosphino)-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-amine](/img/structure/B14771138.png)

![14-Nitro-4-(2,4,6-trimethylphenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11(16),12,14-pentaene;tetrafluoroborate](/img/structure/B14771140.png)

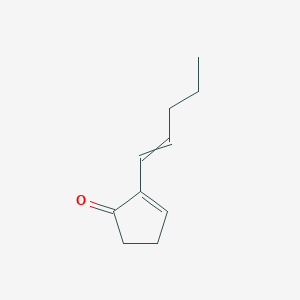
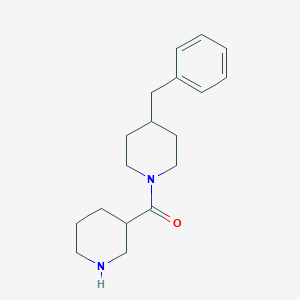
![(S)-8-Fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B14771181.png)
![5-amino-3-[(2S,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-triazolo[4,5-d]pyrimidin-7-one](/img/structure/B14771193.png)
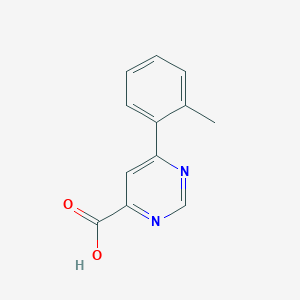
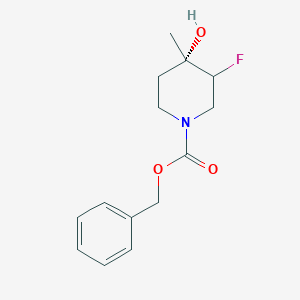


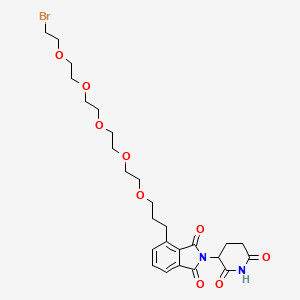
![1-[6-Chloro-1-(1,1,1-trifluoropropan-2-yl)imidazo[4,5-c]pyridin-2-yl]ethanol](/img/structure/B14771225.png)
